(1R,2R)-1,2-Cyclohexanedimethanol
CAS No.: 25712-33-8
Cat. No.: VC2452203
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25712-33-8 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol |
Standard InChI | InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 |
Standard InChI Key | XDODWINGEHBYRT-HTQZYQBOSA-N |
Isomeric SMILES | C1CC[C@@H]([C@H](C1)CO)CO |
SMILES | C1CCC(C(C1)CO)CO |
Canonical SMILES | C1CCC(C(C1)CO)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1R,2R)-1,2-Cyclohexanedimethanol features a cyclohexane ring with two hydroxymethyl (-CH2OH) groups attached at the 1 and 2 positions. The stereochemistry of the compound is crucial to its properties and applications, with both substituents oriented in the trans configuration. This spatial arrangement influences the compound's reactivity, solubility, and its ability to participate in various chemical transformations.
The compound is also known by several synonyms, including (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane and [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol, which is its IUPAC name . These alternative designations reflect different conventions for naming this particular molecular structure.
Physical and Chemical Properties
(1R,2R)-1,2-Cyclohexanedimethanol typically appears as a colorless, viscous liquid. The presence of two hydroxyl groups makes it capable of forming hydrogen bonds, which influences its physical properties such as boiling point, melting point, and solubility in various solvents. The compound is generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane, as evidenced by its extraction and processing methods described in synthetic procedures .
Chemical Identifiers and Structure Representation
The chemical identity of (1R,2R)-1,2-Cyclohexanedimethanol can be represented through various standardized systems, as shown in the following table:
Identifier Type | Value |
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CAS Number | 65376-05-8 |
Molecular Formula | C8H16O2 |
Molecular Weight | 144.214 g/mol |
MDL Number | MFCD16660860 |
InChI Key | XDODWINGEHBYRT-YUMQZZPRSA-N |
IUPAC Name | [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol |
PubChem CID | 11217323 |
Synonym | (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane |
These identifiers are essential for the unambiguous identification and database retrieval of the compound in scientific literature and chemical repositories .
Methods of Preparation
Synthetic Routes to (1R,2R)-1,2-Cyclohexanedimethanol
The synthesis of (1R,2R)-1,2-Cyclohexanedimethanol can be accomplished through various routes, with one significant pathway involving the transformation of cis-hexahydrophthalic anhydride. This approach typically begins with the esterification of the anhydride, followed by reduction of the resulting diester to obtain the desired diol product .
Patent-Described Preparation Methods
A patented method describes the preparation of trans-1,2-cyclohexanedimethanol, which includes the synthesis of (1R,2R)-1,2-Cyclohexanedimethanol. The process begins with the reaction of cis-hexahydrophthalic anhydride with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. This reaction produces dialkyl esters of cyclohexane-1,2-dicarboxylic acid, which can subsequently be reduced to yield the desired diol .
Specific Embodiments of Synthesis
Several specific embodiments of the synthetic process have been documented. In one approach, cis-hexahydrophthalic anhydride (220 kg, 1.427 kmol) is melted, dissolved in methanol (522 kg), and treated with concentrated sulfuric acid (28 kg, 0.285 kmol). The reaction mixture is heated to 65-70°C and refluxed for 12 hours. After neutralization with sodium bicarbonate to pH 7-8, filtration, and extraction with dichloromethane, cyclohexane-1,2-dimethyl dicarboxylate is obtained with a yield of 98% .
Another embodiment employs ethanol instead of methanol, with the reaction conducted at 75-80°C for 16 hours, resulting in cyclohexane-1,2-diethyl dicarboxylate with a yield of 93% .
A third variation uses isopropanol as the alcohol component, with the reaction proceeding at 70-85°C for 24 hours. This approach demonstrates the flexibility of the method in terms of the alcohol reagent employed .
These ester intermediates can then be reduced to obtain the corresponding diol, including the specifically desired (1R,2R)-1,2-Cyclohexanedimethanol isomer.
Applications and Uses
Pharmaceutical Intermediate
One of the most significant applications of (1R,2R)-1,2-Cyclohexanedimethanol is as a key intermediate in pharmaceutical synthesis. It serves as a crucial building block in the production of lurasidone hydrochloride, an atypical antipsychotic medication used for treating schizophrenia and bipolar disorder . The stereochemical purity of the compound is essential for ensuring the correct three-dimensional structure of the final drug molecule, which is directly related to its therapeutic efficacy.
Chiral Building Block in Organic Synthesis
The compound's defined stereochemistry makes it valuable as a chiral building block in asymmetric synthesis. The presence of two hydroxyl groups on a conformationally restricted cyclohexane ring provides opportunities for selective functionalization, making it useful in the construction of complex molecular architectures with defined stereochemistry.
Polymer Chemistry
In polymer chemistry, diols like (1R,2R)-1,2-Cyclohexanedimethanol can serve as monomers for the production of polyesters and polyurethanes. The rigid cyclohexane backbone can impart specific mechanical and thermal properties to the resulting polymers, potentially leading to materials with distinctive characteristics.
Chemical Reactions
Oxidation Reactions
(1R,2R)-1,2-Cyclohexanedimethanol can undergo oxidation reactions at its primary alcohol groups. Depending on the oxidizing agent and conditions employed, these reactions can result in the formation of aldehydes, carboxylic acids, or their derivatives. Selective oxidation of one hydroxyl group over the other may be possible under carefully controlled conditions, allowing for the synthesis of differentially functionalized derivatives.
Reduction Reactions
While (1R,2R)-1,2-Cyclohexanedimethanol itself is a product of reduction (typically from the corresponding diester), it can undergo further reduction reactions under specific conditions. These might include deoxygenation reactions that convert the hydroxyl groups to hydrogen, resulting in a modified cyclohexane structure.
Substitution and Functionalization
The primary hydroxyl groups in (1R,2R)-1,2-Cyclohexanedimethanol can participate in various substitution reactions. These include conversion to halides, tosylates, or mesylates, which can subsequently serve as leaving groups for further transformations. Such derivatizations are particularly important in synthetic sequences where the diol serves as a starting material for more complex molecular structures.
Esterification and Etherification
The alcohol functionalities in (1R,2R)-1,2-Cyclohexanedimethanol can participate in esterification reactions with carboxylic acids or their derivatives to form esters. Similarly, etherification reactions can produce ethers with various alkyl or aryl groups. These transformations allow for the incorporation of the cyclohexane scaffold into more complex molecular structures.
Stereochemical Significance
Stereoisomers of 1,2-Cyclohexanedimethanol
1,2-Cyclohexanedimethanol can exist in multiple stereoisomeric forms due to the presence of two stereogenic centers. These include:
-
(1R,2R)-1,2-Cyclohexanedimethanol
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(1S,2S)-1,2-Cyclohexanedimethanol
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(1R,2S)-1,2-Cyclohexanedimethanol (also referred to as (1R,2S)/(1S,2R)-1,2-Cyclohexanedimethanol or the meso form)
The (1R,2R) and (1S,2S) isomers are enantiomers of each other, meaning they are mirror images that cannot be superimposed. The (1R,2S)/(1S,2R) form is a meso compound with an internal plane of symmetry.
Importance in Asymmetric Synthesis
The defined stereochemistry of (1R,2R)-1,2-Cyclohexanedimethanol makes it particularly valuable in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms in a molecule is crucial. The compound can transmit its stereochemical information to other molecules in subsequent reactions, allowing for the construction of more complex chiral structures with defined stereochemistry.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with (1R,2R)-1,2-Cyclohexanedimethanol, each with its distinct properties and applications. A comparison of these related compounds provides insight into the unique characteristics of (1R,2R)-1,2-Cyclohexanedimethanol.
Compound | Structure Features | Similarities | Differences |
---|---|---|---|
(1S,2S)-1,2-Cyclohexanedimethanol | Cyclohexane ring with two trans hydroxymethyl groups | Same molecular formula and functional groups | Opposite stereochemistry at both centers |
(1R,2S)-1,2-Cyclohexanedimethanol | Cyclohexane ring with two cis hydroxymethyl groups | Same molecular formula and functional groups | Different relative stereochemistry (cis vs. trans) |
1,2-Cyclohexanediol | Cyclohexane ring with two hydroxyl groups directly attached | Similar cyclohexane backbone with hydroxyl functionalities | Lacks the methylene spacers between the ring and hydroxyl groups |
1,4-Cyclohexanedimethanol | Cyclohexane ring with hydroxymethyl groups at positions 1 and 4 | Same functional groups on a cyclohexane ring | Different positions of the hydroxymethyl groups (1,4 vs. 1,2) |
This comparison highlights how small changes in structure and stereochemistry can lead to compounds with different physical properties, reactivities, and applications.
Relative Reactivity
The reactivity of (1R,2R)-1,2-Cyclohexanedimethanol compared to its structural analogs depends on several factors, including the spatial arrangement of the hydroxyl groups, steric hindrance, and electronic effects. Generally, primary alcohols (as in cyclohexanedimethanols) are more reactive toward nucleophilic substitution than secondary alcohols (as in cyclohexanediols). Additionally, the trans arrangement of substituents in (1R,2R)-1,2-Cyclohexanedimethanol may affect its reactivity differently than compounds with cis substituents.
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